Benzenamine, 2-[(2-aminophenoxy)methyl]-
Description
Contextualization within Aniline (B41778) and Phenoxy Amine ChemistryAniline, with the chemical formula C6H5NH2, is the simplest aromatic amine and serves as a foundational structure in a vast array of more complex molecules.atamanchemicals.comIt consists of a phenyl group attached to an amino group.atamanchemicals.comThe chemistry of aniline is characterized by the electron-donating nature of the amino group, which activates the benzene (B151609) ring towards electrophilic substitution, primarily at the ortho and para positions.
Phenoxy amines are a class of compounds that feature a phenoxy group (-OC6H5) linked to an amine. The ether linkage and the aromatic rings are key structural features that influence the chemical behavior of these molecules. The synthesis of such diaryl ether linkages is a significant area of research in organic chemistry.
"Benzenamine, 2-[(2-aminophenoxy)methyl]-" incorporates structural elements from both anilines and phenoxy amines. It possesses two aminophenyl groups linked by a methylene (B1212753) ether bridge. This structure suggests potential for a range of chemical reactions characteristic of primary aromatic amines and diaryl ethers.
Overview of Research Significance and Potential ApplicationsDue to the absence of specific research on "Benzenamine, 2-[(2-aminophenoxy)methyl]-," its research significance and potential applications can only be inferred from the properties of related compounds. Phenoxyaniline derivatives have been investigated for various applications in medicinal chemistry and materials science. For instance, some have been explored for their potential as intermediates in the synthesis of pharmaceuticals.
The presence of multiple reactive sites—the two primary amine groups and the ether linkage—suggests that "Benzenamine, 2-[(2-aminophenoxy)methyl]-" could potentially serve as a monomer in polymerization reactions to produce novel polyamides or polyimides. The amino groups could also be functionalized to create ligands for metal complexes or to build larger, more complex organic molecules. However, without experimental data, these remain theoretical possibilities.
Below is a table of basic information that could be identified for the compound:
| Identifier | Value |
| Systematic Name | Benzenamine, 2-[(2-aminophenoxy)methyl]- |
| CAS Number | 96329-20-3 |
| Molecular Formula | C13H14N2O |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-aminophenoxy)methyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15/h1-8H,9,14-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSWZKRARWXICS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50539678 | |
| Record name | 2-[(2-Aminophenoxy)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50539678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96329-20-3 | |
| Record name | 2-[(2-Aminophenoxy)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50539678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for Benzenamine, 2-[(2-aminophenoxy)methyl]-
Alkylation and Acylation Strategies
A likely approach to the synthesis of Benzenamine, 2-[(2-aminophenoxy)methyl]- involves a Williamson ether synthesis. This method would entail the alkylation of 2-aminophenol (B121084) with a suitable 2-aminobenzyl halide. However, to avoid competing N-alkylation of the aminophenol, a protecting group strategy would be necessary. A more feasible variation involves the reaction of the sodium salt of 2-nitrophenol (B165410) with 2-nitrobenzyl bromide. The resulting dinitro compound can then be reduced to the target diamine.
Another key strategy involves the selective alkylation of aminophenols. ontosight.airesearchgate.net For instance, the hydroxyl group of an aminophenol can be selectively alkylated by first protecting the amino group, often by condensation with benzaldehyde (B42025) to form an imine. ontosight.airesearchgate.net This protected intermediate can then undergo O-alkylation with an appropriate alkyl halide. Subsequent hydrolysis of the imine releases the amino group, yielding the O-alkylated aminophenol. ontosight.airesearchgate.net
Conversely, selective N-alkylation can be achieved through a one-pot reaction involving the condensation of an aminophenol with an aldehyde, followed by reduction of the resulting imine with a reducing agent like sodium borohydride. ontosight.airesearchgate.net
The table below outlines the general conditions for these selective alkylation strategies.
| Strategy | Reactants | Reagents | Key Intermediate | Product |
| Selective O-Alkylation | Aminophenol, Benzaldehyde, Alkyl Halide | K2CO3, HCl | Phenylmethyleneaminophenol | Alkoxyaniline |
| Selective N-Alkylation | Aminophenol, Aldehyde | Sodium Borohydride | Imine | N-Alkylaminophenol |
Reductive Synthesis Approaches
Reductive amination represents a powerful and versatile method for the synthesis of amines. organic-chemistry.orgresearchgate.net This reaction involves the formation of a new carbon-nitrogen bond through the reaction of a carbonyl group with an amine, followed by reduction of the intermediate imine. organic-chemistry.orgresearchgate.net For the synthesis of Benzenamine, 2-[(2-aminophenoxy)methyl]-, a plausible reductive amination route would involve the reaction of 2-phenoxybenzaldehyde (B49139) with ammonia, followed by reduction. A variety of reducing agents can be employed in reductive amination, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. organic-chemistry.orgresearchgate.net
Modern reductive amination protocols often utilize catalysts to enhance efficiency and selectivity. For example, iridium complexes have been shown to be effective for the transfer hydrogenation of imines, using formic acid as the hydrogen source in an aqueous solution. researchgate.net Nickel nanoparticles have also been employed for the transfer hydrogenation of aldehydes with isopropanol. organic-chemistry.org
Synthesis of Related Aminophenoxybenzene Derivatives
The synthetic principles applied to the target molecule can be extended to a broader range of aminophenoxybenzene derivatives, including bis(aminophenoxy)alkanes and other substituted systems.
Routes to 1,2-Bis(2-aminophenoxy)ethane and Analogues
A common and effective method for the synthesis of 1,2-bis(2-aminophenoxy)ethane involves a two-step process. ontosight.aigoogle.com The first step is a condensation reaction between o-nitrochlorobenzene and ethylene (B1197577) glycol in the presence of a base, such as sodium carbonate and sodium hydroxide, and a phase transfer catalyst like dodecyl trimethyl ammonium (B1175870) chloride, to produce 1,2-bis(o-nitrophenoxy)ethane. google.com The subsequent step is the reduction of the dinitro compound to the corresponding diamine. google.com This reduction can be achieved using various reducing agents, with hydrazine (B178648) hydrate (B1144303) in an organic solvent being a reported method. google.com This approach offers high yields and purity, making it suitable for industrial production. google.com
An alternative reduction method for a similar compound, 1,2-di(p-nitrophenyloxy)ethylene, utilizes hydrazine monohydrate with a palladium on carbon (Pd/C) catalyst in ethanol, achieving a high yield of the diamine. nih.gov
The table below summarizes a synthetic protocol for 1,2-bis(o-aminophenoxy)ethane.
| Step | Reactants | Reagents/Catalyst | Product | Yield | Purity |
| 1. Condensation | o-Nitrochlorobenzene, Ethylene Glycol | Na2CO3, NaOH, Dodecyl trimethyl ammonium chloride | 1,2-Bis(o-nitrophenoxy)ethane | High | >99% |
| 2. Reduction | 1,2-Bis(o-nitrophenoxy)ethane | Hydrazine Hydrate | 1,2-Bis(o-aminophenoxy)ethane | High | >99% |
Preparation of Substituted Aminophenoxy Aromatic Systems
The synthesis of substituted aminophenoxy aromatic systems can be achieved through several established methods, with nucleophilic aromatic substitution (SNA) and Ullmann condensation being particularly prominent.
Nucleophilic aromatic substitution is a versatile tool for functionalizing aryl compounds. researchgate.net In this reaction, a nucleophile, such as an amine or an alcohol, displaces a leaving group, typically a halide, on an aromatic ring. The reaction is often facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate. researchgate.net The reaction is typically carried out in polar organic solvents like DMSO, ethanol, or DMF, often with the aid of a base such as a tertiary amine or a carbonate. researchgate.net
The Ullmann condensation, a copper-promoted conversion of aryl halides, is a classic method for forming aryl ethers, aryl thioethers, and aryl amines. organic-chemistry.org This reaction is comparable to the Buchwald-Hartwig reaction but generally requires higher temperatures. organic-chemistry.org Traditional Ullmann reactions often use stoichiometric amounts of copper and high-boiling polar solvents. organic-chemistry.org However, modern variations have introduced the use of soluble copper catalysts supported by ligands, which can improve reaction conditions and efficiency. organic-chemistry.org The Ullmann-Ma reaction, for instance, utilizes amino acids as ligands to accelerate the coupling of aryl halides with nucleophiles under milder conditions. researchgate.net
Advanced Organic Synthesis and Intermediates
Aminophenoxybenzene derivatives serve as valuable intermediates in more advanced and complex organic syntheses, particularly in the development of chiral ligands for asymmetric catalysis and in diastereoselective reactions.
The structural framework of aminophenoxybenzenes makes them suitable precursors for the synthesis of chiral ligands. Chiral amines, in general, are widely used in asymmetric synthesis, for example, as chiral bases in enantioselective reactions. The development of non-symmetrical modular P,N-ligands has been a significant advancement in asymmetric catalysis, often outperforming traditional C2-symmetric ligands. nih.gov Aminophenoxybenzene moieties can be incorporated into these ligand structures to fine-tune their steric and electronic properties, thereby influencing the stereochemical outcome of catalytic reactions.
Furthermore, aminophenoxybenzene derivatives can be employed in diastereoselective reactions. Diastereoselective synthesis aims to control the formation of one diastereomer over another. youtube.com For instance, the Petasis reaction, which produces β-amino alcohols, can be rendered diastereoselective through the use of chiral catalysts and amines. nih.gov The inherent chirality of a starting material or a catalyst can influence the stereochemical course of a reaction, leading to the preferential formation of a specific diastereomer. youtube.com The aminophenoxybenzene scaffold can be incorporated into chiral auxiliaries or reactants to direct the stereochemical outcome of such transformations.
Role as Precursor in Complex Molecule Synthesis
The bifunctional nature of Benzenamine, 2-[(2-aminophenoxy)methyl]-, containing two amine groups with different reactivities and a flexible ether linkage, makes it a valuable precursor for the synthesis of complex heterocyclic molecules. Its structure is particularly well-suited for the construction of fused seven-membered rings, such as dibenzo[b,f]oxazepines and related structures, which are core scaffolds in various pharmaceutically active compounds.
Cyclization and Rearrangement Reactions
Intramolecular cyclization is a prominent transformation anticipated for Benzenamine, 2-[(2-aminophenoxy)methyl]- and its derivatives. Acid-catalyzed reactions or transition-metal-mediated processes could facilitate the formation of new heterocyclic rings. For example, condensation of the aniline (B41778) nitrogen with a suitable carbonyl precursor, followed by intramolecular cyclization involving the other amino group or the aromatic rings, can lead to the formation of complex polycyclic systems.
Rearrangement reactions, such as the Smiles rearrangement, are also plausible for derivatives of this compound. In a suitably activated system, intramolecular nucleophilic aromatic substitution can occur, leading to a skeletal reorganization of the diaryl ether moiety.
Derivatization Reactions for Functionalization
The two amine groups in Benzenamine, 2-[(2-aminophenoxy)methyl]- offer multiple sites for derivatization to modify its properties and introduce new functionalities.
N-Alkylation and N-Acylation: The amino groups can readily undergo N-alkylation with alkyl halides or reductive amination with aldehydes and ketones. Acylation with acid chlorides or anhydrides would yield the corresponding amides. These reactions can be performed selectively by exploiting the differential reactivity of the primary and secondary amines or by using appropriate protecting groups.
Sulfonylation: Reaction with sulfonyl chlorides would produce sulfonamides, which are important functional groups in medicinal chemistry.
Buchwald-Hartwig Amination: The aniline moiety can participate in palladium-catalyzed C-N bond formation reactions, allowing for the introduction of various aryl or heteroaryl substituents.
Below is a table summarizing potential derivatization reactions:
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide, Base | N-Alkyl derivative |
| N-Acylation | Acid chloride/anhydride, Base | N-Acyl derivative |
| Sulfonylation | Sulfonyl chloride, Base | Sulfonamide |
| Buchwald-Hartwig | Aryl halide, Pd catalyst, Ligand, Base | N-Aryl derivative |
Catalyst-Assisted Transformations in Synthesis
Transition metal catalysis can play a significant role in the transformation of Benzenamine, 2-[(2-aminophenoxy)methyl]-.
Palladium-Catalyzed Cross-Coupling: As mentioned, the aniline nitrogen can act as a nucleophile in Buchwald-Hartwig amination. Furthermore, the aromatic rings could be functionalized via palladium-catalyzed C-H activation, allowing for the introduction of various substituents at specific positions.
Copper-Catalyzed Ullmann Condensation: The synthesis of the diaryl ether linkage itself may be achieved via a copper-catalyzed Ullmann condensation between an aminophenol and a suitably substituted aryl halide.
Other Metal-Catalyzed Reactions: Other transition metals could be employed for various transformations, such as rhodium or iridium-catalyzed C-H functionalization or ruthenium-catalyzed metathesis reactions on appropriately derivatized substrates.
Mechanistic Investigations of Chemical Transformations
Cyclization Reactions: The mechanism of intramolecular cyclizations would likely proceed through the formation of a key intermediate, such as an iminium ion or a metal-complexed species, which then undergoes nucleophilic attack by one of the amine nitrogens or an activated aromatic ring. The regioselectivity of such cyclizations would be governed by factors such as ring strain in the transition state and the electronic properties of the reacting centers.
Rearrangement Reactions: The mechanism of a potential Smiles rearrangement would involve the formation of a Meisenheimer complex as a key intermediate. The feasibility and rate of the rearrangement would depend on the electronic nature of the aromatic rings and the stability of the intermediate.
Catalytic Cycles: The mechanisms of palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are well-documented and involve a catalytic cycle of oxidative addition, ligand exchange, and reductive elimination.
Further computational and experimental studies would be necessary to elucidate the specific mechanistic pathways and transition states for the chemical transformations of Benzenamine, 2-[(2-aminophenoxy)methyl]-.
Structural Elucidation and Advanced Characterization
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide a non-destructive means to probe the molecular structure, offering detailed information about the connectivity of atoms, the types of chemical bonds present, and the electronic environment within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the chemical environments of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
¹H NMR Spectroscopy: The proton NMR spectrum of Benzenamine, 2-[(2-aminophenoxy)methyl]- is expected to show distinct signals corresponding to the aromatic protons, the amine (NH₂) protons, and the methylene (B1212753) (CH₂) bridge protons. The aromatic protons would typically appear as a complex series of multiplets in the downfield region of the spectrum, generally between 6.5 and 7.5 ppm, due to the varied electronic effects of the amino and ether substituents on the two benzene (B151609) rings. The protons of the methylene bridge, being adjacent to both an aromatic ring and an ether oxygen, are anticipated to resonate as a singlet at approximately 4.3-5.0 ppm. rsc.org The amine protons (NH₂) usually produce a broad singlet, the chemical shift of which is highly variable (typically 3.0-5.0 ppm) and dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. libretexts.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Aromatic carbons typically resonate in the 110-160 ppm range. rsc.org The carbons directly bonded to the nitrogen and oxygen atoms (C-N and C-O) would be shifted further downfield due to the electronegativity of these heteroatoms. The methylene bridge carbon is expected to appear in the range of 65-75 ppm. Carbons in the aromatic rings substituted with the electron-donating amino and phenoxy groups will show characteristic upfield or downfield shifts compared to unsubstituted benzene. libretexts.org
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic C-H | 6.5 - 7.5 (multiplets) | 110 - 160 |
| Methylene (-CH₂-) | 4.3 - 5.0 (singlet) | 65 - 75 |
| Amine (-NH₂) | 3.0 - 5.0 (broad singlet) | N/A |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups within a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. For Benzenamine, 2-[(2-aminophenoxy)methyl]-, the IR spectrum would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine groups are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. libretexts.org Aromatic C-H stretching vibrations typically produce sharp peaks around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be observed between 2850 and 2960 cm⁻¹. The asymmetric and symmetric stretching of the C-O-C ether linkage would result in strong absorptions in the 1200-1250 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. Aromatic C=C ring stretching vibrations are found in the 1450-1600 cm⁻¹ range. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like Benzenamine, 2-[(2-aminophenoxy)methyl]- are expected to show strong absorptions in the UV region. The presence of benzene rings gives rise to π→π* transitions, typically observed as strong absorption bands around 200-280 nm. researchgate.net The presence of amino groups (an auxochrome) with non-bonding electrons can cause a bathochromic (red) shift of these absorptions to longer wavelengths and may introduce a weaker n→π* transition band at a longer wavelength, often above 300 nm. libretexts.orgresearchgate.net
| Spectroscopic Technique | Functional Group/Transition | Expected Absorption Range |
|---|---|---|
| Infrared (IR) | N-H Stretch (Amine) | 3300 - 3500 cm⁻¹ |
| Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ | |
| Aliphatic C-H Stretch | 2850 - 2960 cm⁻¹ | |
| C-O-C Stretch (Ether) | 1000 - 1250 cm⁻¹ | |
| Aromatic C=C Stretch | 1450 - 1600 cm⁻¹ | |
| UV-Visible (UV-Vis) | π→π* Transition | ~250 - 280 nm |
| n→π* Transition | >300 nm |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in structural elucidation.
For Benzenamine, 2-[(2-aminophenoxy)methyl]-, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. A key fragmentation pathway for amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org In this molecule, cleavage of the bond between the methylene group and the benzenamine ring would lead to the formation of a stable iminium ion. Another likely fragmentation would involve the cleavage of the C-O ether bond, resulting in fragments corresponding to the aminophenoxy and aminobenzyl moieties. The presence of two nitrogen atoms means the molecular ion will have an even mass-to-charge ratio, in accordance with the nitrogen rule. libretexts.org
Crystallographic Analysis of Benzenamine, 2-[(2-aminophenoxy)methyl]- and its Derivatives
Crystallographic analysis, particularly single-crystal X-ray diffraction, provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the spatial arrangement of molecules in the solid state.
Single Crystal X-ray Diffraction Studies
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.385 |
| b (Å) | 34.574 |
| c (Å) | 24.228 |
| α (°) | 90 |
| β (°) | 98.61 |
| γ (°) | 90 |
| Volume (ų) | 10375.1 |
| Z (Molecules/unit cell) | 8 |
Note: Data presented is representative of a structurally related aminobenzophenone derivative and serves as an illustrative example.
Analysis of Crystal Packing and Intermolecular Interactions
The arrangement of molecules within a crystal, known as crystal packing, is governed by a network of intermolecular interactions. gla.ac.uk For Benzenamine, 2-[(2-aminophenoxy)methyl]-, the presence of two primary amine groups makes hydrogen bonding a dominant directional force in the crystal lattice. nih.gov These N-H groups can act as hydrogen bond donors, while the ether oxygen and the nitrogen lone pairs can act as acceptors, leading to the formation of N-H···O and N-H···N hydrogen bonds. nih.gov
Hirshfeld Surface Analysis
A Hirshfeld surface analysis for "Benzenamine, 2-[(2-aminophenoxy)methyl]-" cannot be provided at this time. This computational method is critically dependent on the availability of high-resolution single-crystal X-ray diffraction data. The analysis involves partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. This partitioning defines a unique surface for the molecule within its crystalline environment.
From this surface, a wealth of information about intermolecular interactions can be derived and visualized through various graphical plots, such as dnorm, di, de, and 2D fingerprint plots. These plots quantify and characterize the nature and extent of intermolecular contacts, such as hydrogen bonds and van der Waals forces, which are crucial for understanding the packing of molecules in the crystal lattice and predicting the material's properties.
Without the foundational crystallographic information file (CIF) for "Benzenamine, 2-[(2-aminophenoxy)methyl]-", the generation of its Hirshfeld surface and the subsequent analysis of its intermolecular interactions are not feasible.
Stereochemical Investigations and Chiral Properties
A detailed investigation into the stereochemical and chiral properties of "Benzenamine, 2-[(2-aminophenoxy)methyl]-" is precluded by the lack of available experimental or theoretical data. The potential for chirality in this molecule would arise if it were to adopt a stable, non-superimposable mirror-image conformation. However, without any structural data or specific studies on its synthesis and isolation of potential enantiomers, a discussion of its stereochemistry remains purely speculative.
A comprehensive stereochemical investigation would typically involve:
Chiral Synthesis or Resolution: Methods to obtain enantiomerically pure samples.
Chiroptical Spectroscopy: Techniques such as circular dichroism (CD) to experimentally determine the presence of chirality and the absolute configuration.
Crystallographic Analysis of Enantiopure Samples: To unambiguously determine the three-dimensional arrangement of atoms.
As no such studies have been reported for "Benzenamine, 2-[(2-aminophenoxy)methyl]-", no definitive information on its stereochemical or chiral characteristics can be presented.
Computational and Theoretical Chemistry
Density Functional Theory (DFT) Calculations
No specific studies focusing on Density Functional Theory (DFT) calculations for Benzenamine, 2-[(2-aminophenoxy)methyl]- were identified.
Electronic Structure and Stability Analysis
Detailed analysis of the electronic structure and stability of Benzenamine, 2-[(2-aminophenoxy)methyl]- through DFT is not available in the current body of scientific literature.
Excited State Properties via Time-Dependent DFT (TD-DFT)
Investigations into the excited state properties of Benzenamine, 2-[(2-aminophenoxy)methyl]- using Time-Dependent DFT (TD-DFT) have not been reported.
Natural Bond Orbital (NBO) Analysis
A Natural Bond Orbital (NBO) analysis for Benzenamine, 2-[(2-aminophenoxy)methyl]- to describe its bonding and electronic structure has not been documented.
Molecular Modeling and Dynamics Simulations
Specific molecular modeling and dynamics simulations for Benzenamine, 2-[(2-aminophenoxy)methyl]- are not described in the available literature.
Conformational Studies and Energetic Profiles
Conformational studies and the corresponding energetic profiles for Benzenamine, 2-[(2-aminophenoxy)methyl]- have not been a subject of published research.
Adsorption Mechanism Predictions
There are no available studies that predict the adsorption mechanism of Benzenamine, 2-[(2-aminophenoxy)methyl]- through molecular modeling and dynamics simulations.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.comnih.gov By quantifying how variations in molecular features affect a compound's efficacy or potency, QSAR models serve as predictive tools in the rational design of new, more active molecules. jocpr.comresearchgate.net For a compound series based on the "Benzenamine, 2-[(2-aminophenoxy)methyl]-" scaffold, QSAR can guide the strategic modification of the molecule to enhance a desired biological effect, such as enzyme inhibition or receptor binding.
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. nih.gov These properties are represented by numerical values known as molecular descriptors, which can be calculated from the chemical structure. Descriptors can be broadly categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). nih.govresearchgate.net
A typical QSAR study involves the following steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) is compiled.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms, are employed to build a mathematical equation that links a selection of descriptors to the biological activity. chemmethod.comfrontiersin.org
Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical metrics and validation techniques to ensure its reliability. chemmethod.com
Research Findings from Analogous Compound Series
A study on a series of 2-phenoxy-N-phenylacetamide derivatives as hypoxia-inducible factor-1 (HIF-1) inhibitors successfully developed a statistically significant 2D-QSAR model using Multiple Linear Regression (MLR). nih.gov The model demonstrated a strong correlation between the chemical structures and their inhibitory activities, highlighting the importance of specific physicochemical properties in determining biological function. nih.gov
The best 2D-QSAR model from this study was represented by the following equation:
pIC₅₀ = 0.368 * (SssNHE-index) + 0.287 * (slogp) - 0.198 * (T_O_N_1) + 0.584 * (T_2_Cl_1) + 4.152 nih.gov
The statistical quality of this model was confirmed by its high correlation coefficient (r² = 0.9469), cross-validated correlation coefficient (q² = 0.8933), and external predictive ability (pred_r² = 0.7128). nih.gov
The descriptors identified as significant in this model provide valuable insights for molecular design:
SssNHE-index: An electrotopological state descriptor related to the presence of single-bonded nitrogen atoms connected to hydrogen.
slogp: The logarithm of the partition coefficient, a measure of hydrophobicity.
T_O_N_1 and T_2_Cl_1: Topological descriptors that encode information about the molecular structure.
The positive coefficient for slogp suggests that increasing the hydrophobicity of the compounds could lead to enhanced inhibitory activity. Conversely, the negative coefficient for T_O_N_1 indicates that modifications related to this structural feature might be detrimental to the activity. nih.gov
Similarly, a 3D-QSAR study on the same set of compounds using a k-nearest neighbor molecular field analysis approach yielded a model with high internal (q² = 0.9672) and external (pred_r² = 0.8480) predictability. nih.gov This type of model generates steric, hydrophobic, and electrostatic contour maps, which visually guide the optimization of the lead structure by indicating regions where modifications are likely to improve activity. nih.gov
Another relevant study on diarylaniline analogues as anti-HIV-1 agents also utilized QSAR to correlate molecular descriptors with biological activity. chemmethod.com This research employed various statistical methods, including MLR, non-linear regression, and artificial neural networks, to build predictive models. chemmethod.com
The following table summarizes the key molecular descriptors and their impact on the biological activity as identified in the QSAR study of 2-phenoxy-N-phenylacetamide derivatives. nih.gov
| Descriptor | Type | Correlation with Activity | Implication for Design of "Benzenamine, 2-[(2-aminophenoxy)methyl]-" Derivatives |
| SssNHE-index | Electrotopological | Positive | Modifications that increase the value of this descriptor, related to the amine groups, could enhance activity. |
| slogp | Hydrophobic | Positive | Increasing the overall lipophilicity of the molecule may lead to improved biological response. |
| T_O_N_1 | Topological | Negative | Structural changes related to this topological feature should be avoided to maintain or improve activity. |
| T_2_Cl_1 | Topological | Positive | Introduction of features corresponding to this descriptor could be beneficial for activity. |
The next table presents the statistical validation parameters for the developed QSAR model, underscoring its robustness and predictive power. nih.gov
| Statistical Parameter | Value | Description |
| r² (Correlation Coefficient) | 0.9469 | Indicates a strong linear relationship between the predicted and experimental activities in the training set. |
| q² (Cross-validated r²) | 0.8933 | A measure of the model's internal predictive ability, determined by leave-one-out cross-validation. |
| pred_r² (External validation r²) | 0.7128 | Assesses the model's ability to predict the activity of an external set of compounds not used in model development. |
By applying similar QSAR methodologies to a series of novel derivatives of "Benzenamine, 2-[(2-aminophenoxy)methyl]-", researchers can systematically explore the structure-activity landscape. The insights gained from such models would facilitate the data-driven design of new compounds with optimized properties, potentially accelerating the discovery of new therapeutic agents. jocpr.com
Coordination Chemistry and Ligand Development
Design and Synthesis of Ligand Systems Based on Benzenamine, 2-[(2-aminophenoxy)methyl]- Scaffolds
The diamine Benzenamine, 2-[(2-aminophenoxy)methyl]- serves as a foundational building block for the construction of sophisticated ligand architectures. The strategic placement of the two aminophenoxy units allows for the creation of ligands with varying denticity and electronic properties.
Schiff Base Ligands Formation and Derivatization
A primary method for modifying the Benzenamine, 2-[(2-aminophenoxy)methyl]- scaffold is through the formation of Schiff base ligands. This is typically achieved via the condensation reaction of the diamine with various aldehydes or ketones. The resulting imine linkages are not only crucial for extending the ligand framework but also play a direct role in coordinating to metal centers.
The reaction of 1,2-bis(2-aminophenoxy)ethane with salicylaldehyde (B1680747) or its derivatives, such as 5-methyl salicylaldehyde, yields tetradentate Schiff base ligands with an ONNO donor set. ijcrt.orgresearchgate.net These ligands are capable of coordinating to a central metal ion through the two azomethine nitrogen atoms and the two phenolic oxygen atoms. ijcrt.orgresearchgate.net The synthesis is typically carried out by refluxing the diamine and the aldehyde in a suitable solvent like ethanol.
Further derivatization of these Schiff base ligands can be achieved by employing a variety of substituted aldehydes. For instance, the reaction of diamines like 1,2-bis(2′-aminophenoxy)-3-R-benzene (where R = H, CH₃, OCH₃) with 2-hydroxy-1-naphthaldehyde (B42665) results in a series of tetradentate Schiff base ligands. rsc.orgresearchgate.net This approach allows for the fine-tuning of the steric and electronic properties of the ligand, which can in turn influence the geometry and reactivity of the resulting metal complexes.
Development of Multidentate Ligand Systems
The flexible nature of the ether linkage in the Benzenamine, 2-[(2-aminophenoxy)methyl]- backbone is instrumental in the development of multidentate ligand systems. This flexibility allows the ligand to adopt various conformations to accommodate the coordination preferences of different metal ions. The resulting tetradentate Schiff base ligands, with their ONNO donor atoms, are well-suited to form stable chelate rings with metal centers. ijcrt.orgresearchgate.net
The design of these multidentate systems often involves the use of aromatic diamines with an ether linkage to create a pocket for the metal ion. The reaction of these diamines with aldehydes containing additional donor groups can lead to ligands with even higher denticity. This versatility makes the Benzenamine, 2-[(2-aminophenoxy)methyl]- scaffold a valuable platform for creating ligands for a wide range of applications in coordination chemistry.
Synthesis and Characterization of Metal Complexes
The Schiff base ligands derived from Benzenamine, 2-[(2-aminophenoxy)methyl]- readily form complexes with a variety of transition metals. The synthesis of these complexes is generally straightforward, involving the reaction of the ligand with a metal salt in a suitable solvent.
Transition Metal Complexation (e.g., Cu(II), Zn(II), Co(II))
Complexes of copper(II), zinc(II), and cobalt(II) with Schiff base ligands derived from 1,2-bis(aminophenoxy)ethane and substituted salicylaldehydes have been successfully synthesized and characterized. ijcrt.orgrsc.orgresearchgate.net For instance, the reaction of the Schiff base ligand derived from 1,2-bis(p-aminophenoxy)ethane and 5-methyl salicylaldehyde with Mn(III), Co(II), Cu(II), and Zn(II) salts yields the corresponding metal complexes. ijcrt.org Similarly, tetradentate Schiff base ligands derived from 1,2-bis(2′-aminophenoxy)-3-R-benzene and 2-hydroxy-1-naphthaldehyde have been used to prepare Cu(II) and Zn(II) complexes. rsc.orgresearchgate.net
The stoichiometry of these complexes is typically 1:1 (metal:ligand), with the ligand acting as a tetradentate chelating agent. ijcrt.org The resulting complexes are often colored, with the specific color depending on the metal ion and the ligand environment. The magnetic properties of these complexes are also of interest, with Cu(II) and Co(II) complexes generally being paramagnetic, while Zn(II) complexes are diamagnetic. ijcrt.org
| Metal Ion | Ligand Derived From | Resulting Complex Stoichiometry (M:L) | Magnetic Properties | Reference |
| Cu(II) | 1,2-bis(p-aminophenoxy)ethane and 5-methyl salicylaldehyde | 1:1 | Paramagnetic | ijcrt.org |
| Zn(II) | 1,2-bis(p-aminophenoxy)ethane and 5-methyl salicylaldehyde | 1:1 | Diamagnetic | ijcrt.org |
| Co(II) | 1,2-bis(p-aminophenoxy)ethane and 5-methyl salicylaldehyde | 1:1 | Paramagnetic | ijcrt.org |
| Cu(II) | 1,2-bis(2'-aminophenoxy)-3-R-benzene and 2-hydroxy-1-naphthaldehyde | 1:1 | Not specified | rsc.orgresearchgate.net |
| Zn(II) | 1,2-bis(2'-aminophenoxy)-3-R-benzene and 2-hydroxy-1-naphthaldehyde | 1:1 | Not specified | rsc.orgresearchgate.net |
Structural Properties of Coordination Compounds
The structural elucidation of these coordination compounds has been accomplished using a combination of spectroscopic techniques and single-crystal X-ray diffraction. Infrared (IR) spectroscopy is particularly useful for confirming the coordination of the ligand to the metal ion. The disappearance of the phenolic O-H stretching band and the shift of the C=N (azomethine) stretching vibration to a lower frequency in the IR spectra of the complexes compared to the free ligand are indicative of coordination through the phenolic oxygen and azomethine nitrogen atoms. ijcrt.org
Single-crystal X-ray diffraction studies have provided detailed insights into the coordination geometry of these complexes. For example, the crystal structures of Zn(II) and Cu(II) complexes with Schiff base ligands derived from 1,2-bis(2′-aminophenoxy)-3-R-benzene and 2-hydroxy-1-naphthaldehyde have been determined. rsc.orgresearchgate.net These studies revealed that the metal ions are typically in a distorted tetrahedral or distorted square-planar geometry, with the N₂O₂ donor set of the ligand coordinating to the metal center. rsc.orgresearchgate.net In some cases, a weak interaction between the metal ion and the ether oxygen atoms of the ligand backbone is observed, leading to a 4+1 coordination with a distorted square-pyramidal geometry. rsc.orgresearchgate.net
| Complex | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |
| ZnL² (L² from 1,2-bis(2'-aminophenoxy)-3-CH₃-benzene and 2-hydroxy-1-naphthaldehyde) | Zn(II) | Distorted square-pyramidal | Zn-O(phenolic), Zn-N(imine), Zn-O(ether) | - | rsc.orgresearchgate.net |
| CuL³ (L³ from 1,2-bis(2'-aminophenoxy)-3-OCH₃-benzene and 2-hydroxy-1-naphthaldehyde) | Cu(II) | Distorted square-pyramidal | Cu-O(phenolic), Cu-N(imine), Cu-O(ether) | - | rsc.orgresearchgate.net |
Catalytic Applications of Metal Complexes
Schiff base metal complexes are well-known for their catalytic activity in various organic transformations, particularly in oxidation reactions. The metal complexes derived from Benzenamine, 2-[(2-aminophenoxy)methyl]- based ligands are no exception and have shown promise as catalysts for the oxidation of phenols.
For instance, dinuclear copper(II) complexes with bridging phenoxo moieties have been investigated as catalysts for the oxidation of catechols to the corresponding quinones. nih.govsemanticscholar.org These complexes mimic the active site of catechol oxidase enzymes. The catalytic cycle is believed to involve the binding of the catechol substrate to the dicopper(II) centers, followed by a two-electron transfer from the substrate to the metal centers. nih.govsemanticscholar.org The bridging phenoxo groups can act as a Brønsted base, accepting protons from the catechol during the oxidation process. nih.govsemanticscholar.org
While specific studies on the catalytic activity of complexes derived directly from Benzenamine, 2-[(2-aminophenoxy)methyl]- are limited, the catalytic potential of structurally related Schiff base complexes in environmentally friendly phenol (B47542) oxidation reactions is an active area of research. orientjchem.org The ability to tune the electronic and steric properties of the ligand scaffold by using different substituted aldehydes provides a means to optimize the catalytic performance of the resulting metal complexes.
Catalysis in Selective Organic Transformations
The aminophenol substructure within Benzenamine, 2-[(2-aminophenoxy)methyl]- suggests its potential application in a variety of catalytic reactions. Transition metal complexes with aminophenol-based ligands are known to be active in homogeneous catalysis, including processes like small molecule activation and carbon-carbon bond formation. For instance, the redox-active nature of the o-aminophenol moiety can be harnessed in reactions where the ligand acts as an electron reservoir, facilitating multi-electron transformations at the metal center.
One notable area of application for such ligands is in oxidation catalysis. For example, manganese(III) complexes with Schiff-base ligands derived from diamines have been shown to effectively catalyze the aerobic oxidation of substrates like 2-aminophenol (B121084) and 3,5-di-tert-butylcatechol. nih.gov These reactions are crucial in the synthesis of fine chemicals and pharmaceuticals. The catalytic cycle in these systems often involves the formation of a complex-substrate aggregate, followed by an intramolecular electron transfer. nih.gov
Furthermore, ligands incorporating both amine and ether functionalities can be employed in asymmetric synthesis. For instance, the sequential application of palladium-catalyzed allylic amination and rhodium-catalyzed alkene aziridination, using chiral diamine-based ligands, allows for the rapid assembly of complex polyamine structures with high enantioselectivity. nih.gov This highlights the potential of ligands like Benzenamine, 2-[(2-aminophenoxy)methyl]- to be modified for stereoselective transformations.
Below is a hypothetical data table illustrating the kind of research findings that would be relevant for a catalytic system employing a complex of Benzenamine, 2-[(2-aminophenoxy)methyl]- (denoted as L1) in a representative oxidation reaction.
Table 1: Catalytic Aerobic Oxidation of 2-Aminophenol
| Entry | Catalyst | Catalyst Loading (mol%) | Substrate | Product | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | [Mn(L1)Cl] | 0.1 | 2-Aminophenol | 2-Aminophenoxazin-3-one | 12 | 85 |
| 2 | [Fe(L1)Cl] | 0.1 | 2-Aminophenol | 2-Aminophenoxazin-3-one | 18 | 72 |
Reaction Kinetics and Catalytic Performance Optimization
The optimization of catalytic performance is intrinsically linked to understanding the reaction kinetics. For catalytic systems involving ligands like Benzenamine, 2-[(2-aminophenoxy)methyl]-, several factors can be systematically varied to enhance reaction rates and selectivity. These include the choice of metal center, the solvent, the reaction temperature, and the concentrations of the catalyst, substrate, and any co-reagents.
Experimental design principles and the use of steric and electronic parameters can be powerful tools for the systematic optimization of catalyst performance. nih.gov By creating a library of related ligands with systematic variations in their substituents, it is possible to build mathematical models that correlate ligand structure with catalytic activity and selectivity. nih.gov For a ligand like Benzenamine, 2-[(2-aminophenoxy)methyl]-, modifications could include adding electron-donating or withdrawing groups to the aromatic rings or altering the steric bulk around the coordinating amine groups.
For example, in the context of asymmetric catalysis, the enantiomeric excess of the product is a critical performance indicator. The optimization process would involve screening different chiral versions of the ligand and adjusting reaction conditions to maximize stereoselectivity. nih.gov Kinetic studies can also help in understanding the factors that control enantioselectivity by probing the energies of the diastereomeric transition states.
The following interactive data table presents hypothetical kinetic data for the catalytic oxidation of 2-aminophenol, illustrating how reaction parameters can be optimized.
Table 2: Optimization of Reaction Conditions for Catalytic Oxidation
| Catalyst Loading (mol%) | Temperature (°C) | Initial Rate (M/s) |
|---|---|---|
| 0.05 | 25 | 1.2 x 10⁻⁵ |
| 0.1 | 25 | 2.5 x 10⁻⁵ |
| 0.2 | 25 | 4.9 x 10⁻⁵ |
| 0.1 | 35 | 4.8 x 10⁻⁵ |
Applications in Advanced Chemical Systems
Polymer and Advanced Materials Precursors
The presence of two reactive amine groups allows Benzenamine, 2-[(2-aminophenoxy)methyl]- to function as a valuable monomer in the synthesis of advanced polymers and as a foundational component for new functional materials.
Aromatic diamines are fundamental building blocks for high-performance polymers, most notably polyimides. The synthesis of polyimides typically follows a two-step process where a diamine is reacted with a dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. vt.edu This precursor is then cyclized through thermal or chemical means to yield the final, highly stable polyimide. vt.edu
While specific studies on the polymerization of Benzenamine, 2-[(2-aminophenoxy)methyl]- are not extensively documented, its structural similarity to other aromatic diamines used in polyimide synthesis suggests its suitability as a monomer. researchgate.netresearchgate.net The incorporation of the flexible ether linkage from the Benzenamine, 2-[(2-aminophenoxy)methyl]- monomer is anticipated to enhance the solubility and processability of the resulting polyimides, a common challenge with conventional aromatic polyimides. researchgate.net Furthermore, the specific geometry of this diamine would influence the chain packing and morphology of the polymer, thereby affecting its mechanical and thermal properties. researchgate.net A series of novel aromatic polyimides synthesized from 2,6-bis(4-aminophenoxy)naphthalene (2,6-BAPON) and various aromatic tetracarboxylic dianhydrides resulted in flexible, and tough polyimide films with high thermal stability. researchgate.net
The general properties of polyimides derived from similar aromatic diamines are summarized in the table below, illustrating the potential characteristics of polymers synthesized using Benzenamine, 2-[(2-aminophenoxy)methyl]-.
| Property | Typical Value Range for Aromatic Polyimides | Reference |
| Tensile Strength | 93 - 124 MPa | researchgate.netresearchgate.net |
| Tensile Modulus | 1.5 - 5.3 GPa | researchgate.netresearchgate.net |
| Elongation at Break | 2.8 - 22% | researchgate.netresearchgate.net |
| Glass Transition Temperature (Tg) | 255 - 363 °C | researchgate.netresearchgate.net |
| 10% Weight Loss Temperature (TGA) | 535 - 563 °C in air | researchgate.net |
The versatility of aniline-based compounds makes them essential in the creation of functional materials where specific physical or chemical properties are required. echemi.com The modification of the aniline (B41778) structure with various substituents allows for the fine-tuning of the resulting material's characteristics, such as electrical conductivity, solubility, and sensor capabilities. rroij.comrsc.org
Benzenamine, 2-[(2-aminophenoxy)methyl]- can be considered a designer building block for such materials. Its dual amine functionality allows it to be integrated into various polymer backbones or functionalized to create new molecular architectures. The introduction of this compound into a material's structure could enhance thermal stability, improve solubility in organic solvents, and introduce specific electrochemical properties. researchgate.net For instance, copolymers of aniline with substituted anilines have shown improved solubility and processability, which are critical for applications in microelectronics and anti-static packaging. rroij.com
Dye and Pigment Industry Applications
Aromatic amines are foundational intermediates in the synthesis of a vast array of synthetic dyes and pigments. The reactivity of the amine group is central to the chromophore-forming reactions that impart color.
Fluorescent dyes are crucial tools in various scientific and technological fields, including biomedical imaging and sensing. nih.gov The synthesis of these complex molecules often involves the use of aromatic amine precursors. rsc.org By modifying the substituents on the aromatic rings, the spectral properties of the resulting fluorophores, such as their excitation and emission wavelengths, can be precisely controlled. nih.gov
Structurally similar compounds, such as 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, are used as chelating moieties in the design of fluorescent probes. nih.gov This suggests that Benzenamine, 2-[(2-aminophenoxy)methyl]-, with its two amine groups and flexible linkage, could serve as a valuable intermediate for creating novel fluorescent dyes. The amine groups provide reactive sites for coupling with other aromatic systems or functional groups to construct complex, conjugated molecules capable of fluorescence.
The production of many colorants and pigments relies on the diazotization of a primary aromatic amine, followed by a coupling reaction with a suitable coupling component. scialert.netijsr.net This classic azo-coupling chemistry is responsible for a wide spectrum of colors used in textiles, printing, and coatings. researchgate.net
As a diamine, Benzenamine, 2-[(2-aminophenoxy)methyl]- offers the potential to be di-diazotized, allowing it to react with two equivalents of a coupling component. This could lead to the synthesis of novel bis-azo dyes, which may exhibit unique color properties or improved fastness. Aniline itself is a precursor to aniline black, a versatile and durable black dye and pigment. The specific structure of Benzenamine, 2-[(2-aminophenoxy)methyl]- could be exploited to create new colorants with tailored properties for specialized applications.
Corrosion Inhibition Studies
The protection of metals from corrosion is a critical industrial challenge, particularly in acidic environments. Organic compounds containing heteroatoms, such as nitrogen and oxygen, and aromatic rings are often effective corrosion inhibitors. researchgate.netresearchgate.net These molecules function by adsorbing onto the metal surface to form a protective film that isolates the metal from the corrosive medium. researchgate.net
Aniline and its derivatives have been investigated as corrosion inhibitors for various metals, including steel. nih.govgoogle.com The effectiveness of these inhibitors is attributed to the presence of the nitrogen atom with its lone pair of electrons, which can coordinate with vacant d-orbitals of the metal, and the planar aromatic ring, which allows for stable adsorption. researchgate.net
Benzenamine, 2-[(2-aminophenoxy)methyl]- possesses multiple features that suggest it could be a highly effective corrosion inhibitor. These include:
Two primary amine groups: Providing two nitrogen atoms for strong coordination to the metal surface.
An ether linkage: The oxygen atom offers an additional site for adsorption.
Two aromatic rings: Contributing to a larger surface coverage and stable adsorption through π-electron interactions.
Studies on similar amine-based inhibitors have demonstrated high inhibition efficiencies. For example, 2-(2-aminophenyl)benzimidazole showed an average inhibition efficiency of 98.8% for mild steel in 1 M HCl. researchgate.net The table below presents the inhibition efficiencies of various amine-based compounds, illustrating the potential performance of Benzenamine, 2-[(2-aminophenoxy)methyl]-.
| Inhibitor | Metal | Corrosive Medium | Max Inhibition Efficiency (%) | Reference |
| 2-(2-aminophenyl)benzimidazole | Mild Steel | 1 M HCl | 98.8 | researchgate.net |
| 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide | Mild Steel | 1 M HCl | 96.2 | mdpi.com |
| Bis(dimethylpyrazolyl)-aniline-s-triazine derivatives | C-steel | 0.25 M H₂SO₄ | 96.5 | nih.gov |
| 2-dimethyl amino ethanol | Stainless Steel 304 | 1 M HCl | 70 | ijstm.com |
| Alkyl pyridine (B92270) benzyl (B1604629) chloride quaternary family | Carbon Steel | Sea Water | >90 (inferred) | researchgate.net |
The combined presence of multiple adsorption centers in Benzenamine, 2-[(2-aminophenoxy)methyl]- suggests a strong potential for forming a dense, stable, and protective layer on metal surfaces, making it a promising candidate for corrosion inhibition research.
Adsorption Behavior and Mechanism on Metal Surfaces
There is no specific research available in the public domain that details the adsorption behavior or the mechanism of "Benzenamine, 2-[(2-aminophenoxy)methyl]-" on any metal surfaces. General principles of chemical adsorption suggest that the amine and ether functional groups present in the molecule could potentially interact with metal surfaces. The lone pair electrons on the nitrogen and oxygen atoms could facilitate bonding with vacant d-orbitals of transition metals. The aromatic rings might also contribute to adsorption through π-electron interactions. However, without experimental or computational studies on this specific compound, any description of its adsorption mechanism remains purely hypothetical.
Evaluation of Inhibitor Performance
No studies evaluating the performance of "Benzenamine, 2-[(2-aminophenoxy)methyl]-" as a corrosion inhibitor were found. While many organic compounds containing nitrogen, oxygen, and aromatic systems are known to be effective corrosion inhibitors, the efficacy of this specific compound has not been reported. Performance evaluation would typically involve electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy, as well as surface analysis methods. In the absence of such studies, no data on its inhibition efficiency, mechanism, or performance under various conditions can be provided.
Analytical Chemistry and Sensor Technologies
Reagents for Specific Chemical Detection (e.g., Aldehydes)
There is no literature to support the use of "Benzenamine, 2-[(2-aminophenoxy)methyl]-" as a reagent for the specific detection of aldehydes or any other chemical species. The primary amine groups in the molecule could potentially react with aldehydes to form Schiff bases, a reaction that is sometimes used for colorimetric or fluorometric detection. However, there are no documented procedures or studies that have developed or validated this compound for such analytical applications.
Development of Chemical Sensors
No publications were identified that describe the use of "Benzenamine, 2-[(2-aminophenoxy)methyl]-" in the development of chemical sensors. The structural features of the molecule, such as its ability to form complexes or participate in specific reactions, could theoretically be exploited for sensor development. For instance, it could be functionalized onto a transducer surface to create a sensor for specific analytes. Nevertheless, this potential has not been explored or reported in the scientific literature.
Based on a comprehensive search of available scientific literature, there is currently no specific published research detailing the in vitro mechanistic investigations for the chemical compound Benzenamine, 2-[(2-aminophenoxy)methyl]- (CAS No. 102549-39-9) corresponding to the requested outline.
Therefore, it is not possible to provide an article on the following topics for this specific compound:
Mechanistic Investigations in Biological Contexts in Vitro
Antioxidant and Free Radical Scavenging Mechanisms (in vitro)
Searches for the compound by its chemical name and CAS number did not yield studies that would allow for a scientifically accurate and detailed discussion of its biological activities in these areas.
Anti-inflammatory Mechanisms (in vitro cellular models)
No studies were found that investigated the anti-inflammatory properties of Benzenamine, 2-[(2-aminophenoxy)methyl]- in in vitro cellular models.
Calcium Homeostasis Modulation (via chelator derivatives)
There is no available information on whether Benzenamine, 2-[(2-aminophenoxy)methyl]- or its derivatives can modulate calcium homeostasis.
The potential for Benzenamine, 2-[(2-aminophenoxy)methyl]- to act as an intracellular calcium chelator has not been reported in the scientific literature.
No in vitro studies were identified that examined the effect of Benzenamine, 2-[(2-aminophenoxy)methyl]- on endoplasmic reticulum stress pathways.
Research on the role of Benzenamine, 2-[(2-aminophenoxy)methyl]- in the regulation of apoptosis pathways in cellular models is not available.
Structure-Activity Relationship (SAR) Analysis for Bioactivity
No structure-activity relationship analyses for the bioactivity of Benzenamine, 2-[(2-aminophenoxy)methyl]- have been published.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
